

# Application Notes: LysoTracker Green DND-26

## Staining in Suspension Cells

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### Compound of Interest

Compound Name: Green DND-26

Cat. No.: B15554350

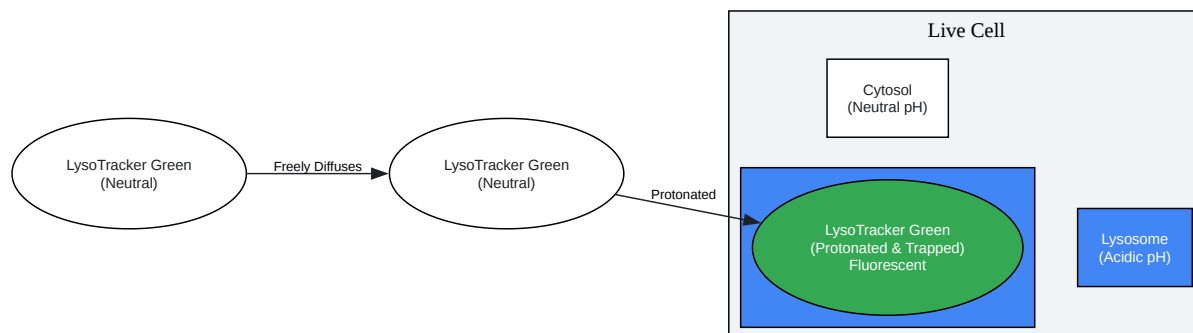
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### Introduction

LysoTracker **Green DND-26** is a cell-permeant, fluorescent dye specifically designed for labeling and tracking acidic organelles in live cells.[1][2] Comprising a fluorophore linked to a weak base, the probe can freely cross the plasma membrane in its neutral state.[3][4] Upon entering acidic compartments, such as lysosomes and late endosomes (pH  $\approx$  4.5-5.0), the weakly basic moiety becomes protonated.[3][5] This protonation traps the dye within the organelle, leading to a localized accumulation and a bright green fluorescence, making it an invaluable tool for investigating lysosomal dynamics, biosynthesis, and pathogenesis.[1][3] Its high selectivity for acidic organelles and effectiveness at nanomolar concentrations make it a preferred choice for live-cell imaging applications.[1][6]

### Mechanism of Action

The fundamental mechanism of LysoTracker **Green DND-26** relies on a protonation-based trapping strategy.[5] The dye is a weakly basic amine that is only partially protonated at neutral pH, allowing it to readily diffuse across cell membranes.[1][3] Once it enters an acidic organelle, the low pH environment causes the amine group to become fully protonated.[3][4] This charged, protonated form is membrane-impermeant and is consequently retained and accumulated within the acidic compartment, leading to a strong, localized fluorescent signal.[3][4]



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Caption: Mechanism of LysoTracker **Green DND-26** accumulation in acidic lysosomes.

## Applications

- **Live-Cell Imaging of Lysosomal Dynamics:** LysoTracker **Green DND-26** is primarily used to visualize the morphology, distribution, and trafficking of lysosomes in real-time.[5] This allows researchers to study processes such as autophagosome-lysosome fusion and interactions with other organelles.[5][6]
- **Monitoring Autophagy:** Autophagy is a cellular degradation process that involves the fusion of autophagosomes with lysosomes to form autolysosomes.[3][4] An increase in the number and/or size of acidic lysosomes, which can be quantified by an increase in LysoTracker fluorescence intensity, is often correlated with the induction of autophagy.[5][7] Therefore, this dye is widely used as a marker to monitor autophagic activity.[7][8] For example, Jurkat cells treated with the autophagy inducer chloroquine (50  $\mu$ M) showed a 6-9 fold increase in LysoTracker Green fluorescence after 48 hours.[5]
- **Flow Cytometry:** Flow cytometry can be used with LysoTracker **Green DND-26** to provide a quantitative analysis of the acidic vesicle content within a large cell population.[5] The

Median Fluorescence Intensity (MFI) directly correlates with the volume and acidity of lysosome-related organelles, enabling the study of cellular responses to various stimuli.[\[5\]](#)[\[9\]](#)

## Data Presentation

Table 1: Spectral Properties and Working Concentrations of LysoTracker Probes

Probe Name	Excitation (nm)	Emission (nm)	Typical Working Concentration
LysoTracker Green DND-26	504	511	50 - 75 nM <a href="#">[1]</a> <a href="#">[5]</a>
LysoTracker Red DND-99	577	590	10 - 50 nM <a href="#">[5]</a>
LysoTracker Deep Red	647	668	50 nM <a href="#">[5]</a>

| LysoTracker Blue DND-22 | 373 | 422 | 50 - 100 nM[\[5\]](#) |

Table 2: Example of Quantitative Data from LysoTracker Staining

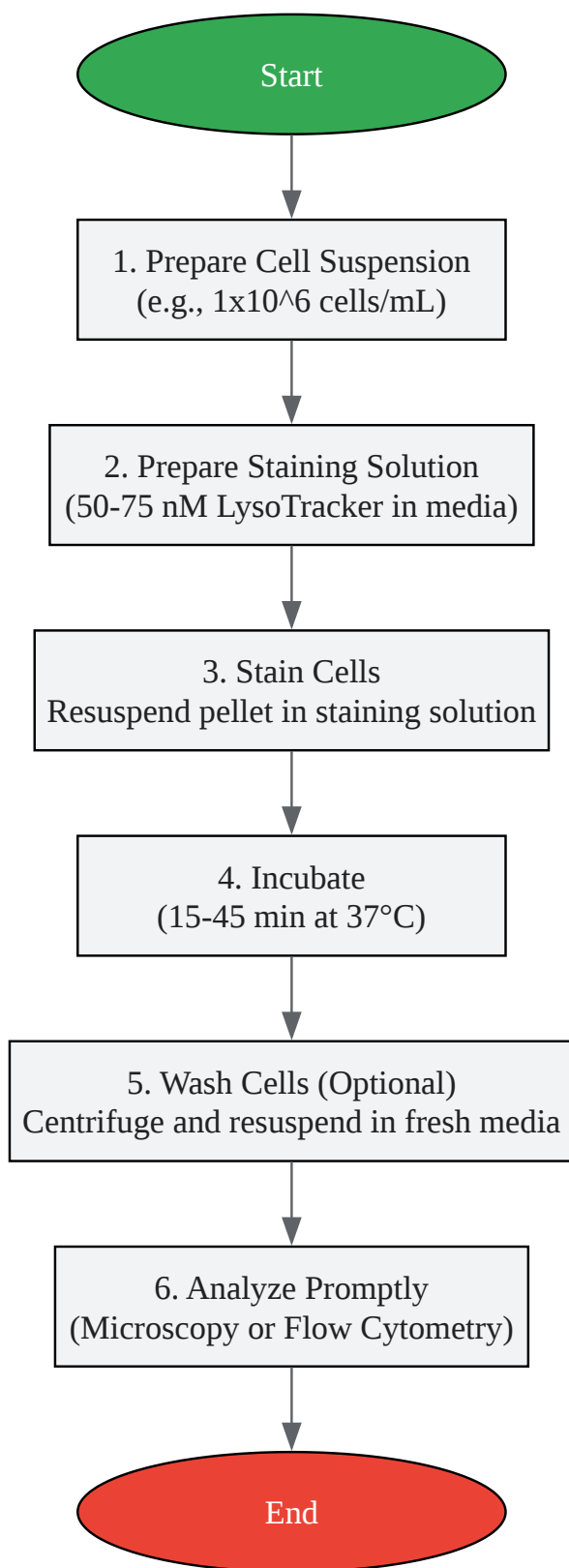
Cell Line	Treatment	Staining Method	Result	Reference
Jurkat Cells	Chloroquine (50 $\mu$ M, 48h)	LysoTracker Green, Flow Cytometry	6-9 fold increase in MFI	<a href="#">[5]</a>

| Mouse Lung Cells | N/A | LysoTracker Green, Flow Cytometry | 9.8% of single lung cells were LysoTracker-positive [\[9\]](#) |

## Protocols: Staining Suspension Cells with LysoTracker Green DND-26

Important Considerations Before Starting:

- Live Cells Only: LysoTracker **Green DND-26** is not suitable for fixed cells, as fixation disrupts the lysosomal pH gradient required for dye accumulation.[\[2\]](#)[\[10\]](#)
- Phenol Red-Free Media: To reduce background fluorescence, it is recommended to use phenol red-free media for the final resuspension and imaging steps.[\[10\]](#)[\[11\]](#)
- Incubation Time: Optimal incubation times are typically between 15 and 45 minutes.[\[5\]](#)[\[9\]](#)  
Prolonged incubation (beyond 2 hours) can potentially alter lysosomal pH and lead to signal degradation.[\[5\]](#)
- Stock Solution: LysoTracker **Green DND-26** is typically supplied as a 1 mM stock solution in DMSO. Store at -20°C, protected from light, and avoid repeated freeze-thaw cycles.[\[4\]](#)[\[10\]](#)



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Caption: General experimental workflow for staining suspension cells.

## Protocol 1: Staining Suspension Cells for Fluorescence Microscopy

### Materials:

- Suspension cell culture (e.g., Jurkat, K562)
- LysoTracker **Green DND-26** (1 mM stock in DMSO)
- Complete cell culture medium (phenol red-free recommended for imaging)
- Phosphate-Buffered Saline (PBS)
- Conical tubes (15 mL or 50 mL)
- Centrifuge
- Pipettes and tips
- Fluorescence microscope with a standard FITC filter set

### Procedure:

- Cell Preparation: Count cells and centrifuge the required number (e.g.,  $0.5-1 \times 10^6$  cells) at 200-300 x g for 5 minutes to obtain a cell pellet.[\[1\]](#)
- Aspirate Supernatant: Carefully remove the supernatant.
- Prepare Staining Solution: Dilute the 1 mM LysoTracker **Green DND-26** stock solution to a final working concentration of 50-75 nM in pre-warmed (37°C) cell culture medium.
- Staining: Gently resuspend the cell pellet in the prepared staining solution.[\[1\]](#)
- Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[\[5\]](#)[\[9\]](#)
- Washing (Optional but Recommended): Centrifuge the stained cells at 200-300 x g for 5 minutes. Aspirate the supernatant and resuspend the pellet in fresh, pre-warmed medium or PBS to remove excess dye.[\[1\]](#)

- Imaging: Place a small volume of the cell suspension onto a microscope slide. Observe the cells immediately using a fluorescence microscope equipped with a filter set appropriate for FITC (Excitation/Emission: ~495/519 nm), as this range is compatible with LysoTracker Green's 504/511 nm peaks.[3]

## Protocol 2: Staining Suspension Cells for Flow Cytometry

### Materials:

- Suspension cell culture
- LysoTracker **Green DND-26** (1 mM stock in DMSO)
- Complete cell culture medium
- Flow cytometry tubes
- Centrifuge
- Flow cytometer

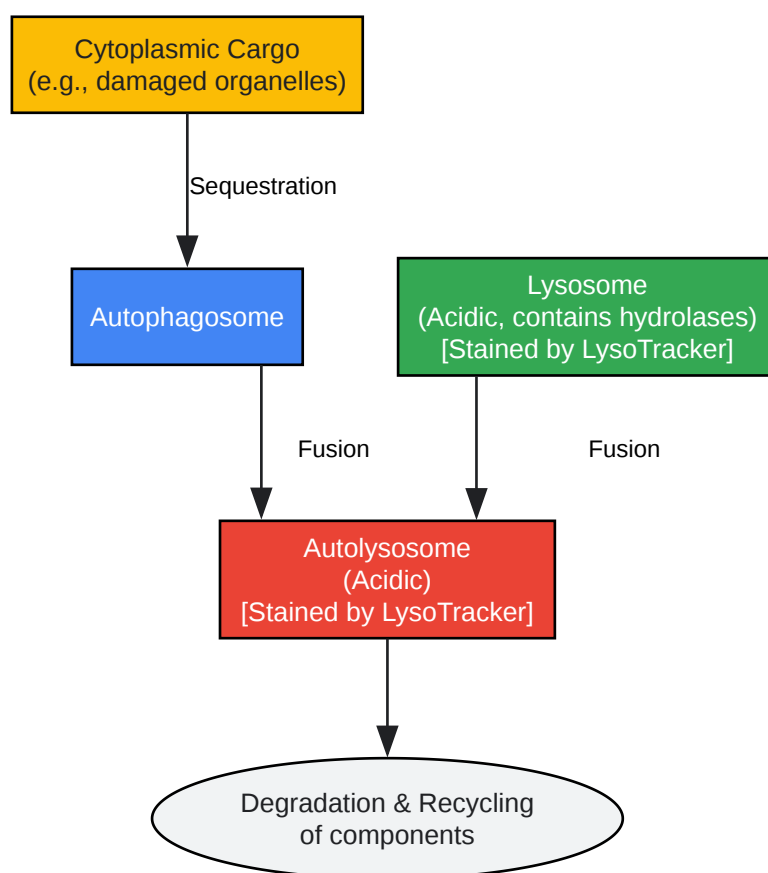
### Procedure:

- Cell Preparation: Harvest cells and adjust the concentration to approximately  $1 \times 10^6$  cells/mL in complete culture medium.
- Prepare Staining Solution: Prepare a 2X working solution of LysoTracker **Green DND-26** (e.g., 100-150 nM) in pre-warmed (37°C) medium.
- Staining: Add an equal volume of the 2X staining solution to the cell suspension to achieve a 1X final concentration (50-75 nM).
- Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[5][9]
- Analysis: Analyze the cells directly on a flow cytometer without washing. Use appropriate gating to exclude dead cells and debris.[5] The green fluorescence is typically detected in the FITC or equivalent channel.

- Data Acquisition: Record the Median Fluorescence Intensity (MFI) for the cell population to quantify the acidic lysosomal content.

### Autophagy and Lysosomal Function

LysoTracker dyes are instrumental in studying autophagy, a catabolic process where cellular components are delivered to lysosomes for degradation. An increase in LysoTracker staining can indicate an accumulation of autolysosomes, which occurs during high autophagic flux or when the final degradation step is blocked.



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Caption: Simplified overview of the autophagy pathway highlighting lysosomal involvement.

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